molecular formula C19H24N6O3S2 B2422738 N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-57-2

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2422738
CAS No.: 898436-57-2
M. Wt: 448.56
InChI Key: YQSNAVSRMQVXDZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N6O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S2/c1-12(26)20-14-8-5-9-15(10-14)21-16(27)11-29-19-25-24-18(30-19)23-17(28)22-13-6-3-2-4-7-13/h5,8-10,13H,2-4,6-7,11H2,1H3,(H,20,26)(H,21,27)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSNAVSRMQVXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

It’s worth noting that compounds with a 1,3,4-thiadiazole core have been studied for their potential cytotoxic properties . This suggests that “N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” or “2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide” might also have potential applications in cancer treatment, but this is purely speculative without specific studies on this compound.

Biological Activity

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N6O3S2C_{19}H_{24}N_{6}O_{3}S_{2}, with a molecular weight of 448.56 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the cyclohexylureido moiety enhances its hydrophobic characteristics, potentially improving its interaction with biological targets.

PropertyValue
Molecular FormulaC19H24N6O3S2
Molecular Weight448.56 g/mol
Purity≥ 95%
IUPAC NameN-(3-acetamidophenyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit promising anticancer activities. A study synthesized various derivatives and evaluated their cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives had significant inhibitory effects on these cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study, compound 4y (similar to this compound) displayed an IC50 value of 0.084±0.020 mmol L0.084\pm 0.020\text{ mmol L} against MCF-7 cells and 0.034±0.008 mmol L0.034\pm 0.008\text{ mmol L} against A549 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .

Antimicrobial Activity

Compounds with the thiadiazole structure have also been investigated for their antimicrobial properties. A review highlighted that these compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi .

The anticancer activity of the compound may be attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit the Abl protein kinase with an IC50 value of 7.4μM7.4\mu M, suggesting potential pathways for therapeutic intervention in cancers characterized by this mutation .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with carbon disulfide under basic conditions to yield 1,3,4-thiadiazole-2-thiol.
  • Cyclohexylcarbamoyl Group Introduction : Reacting thiadiazole-2-thiol with cyclohexyl isocyanate.
  • Acetamide Moiety Formation : Final reaction with chloroacetamide to produce the desired compound.

Table 2: Synthesis Overview

StepReagents/Conditions
Thiadiazole Ring FormationThiosemicarbazide + Carbon Disulfide (basic medium)
Cyclohexylcarbamoyl IntroductionThiadiazole-2-thiol + Cyclohexyl Isocyanate
Acetamide FormationThiadiazole derivative + Chloroacetamide

Scientific Research Applications

The compound N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole derivative with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by relevant data and case studies.

Basic Information

  • Molecular Formula: C₁₇H₂₀N₆O₄S₂
  • Molecular Weight: 436.5 g/mol
  • CAS Number: 898436-55-0

Structural Characteristics

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the cyclohexylureido group enhances its potential as a pharmacological agent.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that related thiadiazole compounds induced apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial activities. Research has shown that compounds containing the thiadiazole moiety can inhibit bacterial growth effectively. A study focusing on the synthesis of various thiadiazole derivatives found that certain structural modifications enhanced their antibacterial efficacy against resistant strains of bacteria .

Soluble Epoxide Hydrolase Inhibition

The compound's structural similarity to known soluble epoxide hydrolase inhibitors suggests potential use in treating conditions related to inflammation and pain. Inhibitors of soluble epoxide hydrolase have been shown to possess anti-inflammatory properties and could be beneficial in managing chronic pain .

Pesticide Development

Thiadiazole derivatives have been explored as potential pesticides due to their ability to disrupt biochemical pathways in pests. The unique structure of this compound may provide a new avenue for developing environmentally friendly pesticides that target specific pests without harming beneficial insects.

Plant Growth Regulation

Research indicates that certain thiadiazole compounds can enhance plant growth and resistance to stress. This application can be particularly useful in developing biostimulants that improve crop yield under adverse environmental conditions.

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be used as a precursor for synthesizing functional materials such as polymers and nanomaterials. These materials can have applications in electronics, coatings, and biomedical devices due to their desirable mechanical and thermal properties.

Compound NameActivity TypeIC₅₀ (nM)Reference
Compound AAnticancer1.6
Compound BAntimicrobial76
This compoundPotential sEH InhibitorTBD

Table 2: Applications in Agriculture

Application TypeDescription
Pesticide DevelopmentTargeted pest control with minimal environmental impact
Plant Growth RegulationEnhances growth and stress resistance

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reagent Ratios: Use a 1:1.5 molar ratio of starting 2-chloroacetamide intermediates to sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours to ensure complete azide substitution .
  • Purification: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Post-reaction, remove toluene under reduced pressure, quench with ice, and recrystallize the crude product in ethanol for solid intermediates. For liquid products, perform triple ethyl acetate extraction followed by Na₂SO₄ drying .
  • Cyclohexylureido Coupling: Adapt methods from thiadiazole-urea conjugates by refluxing intermediates with cyclohexyl isocyanate in anhydrous DMF, using triethylamine as a base, followed by column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

Basic: What analytical techniques are critical for confirming molecular structure and purity?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures of intermediates (e.g., thiadiazole-urea derivatives) to confirm bond lengths, angles, and stereochemistry. Use datasets refined with SHELXL-97 and visualized via Olex2 .
  • NMR/MS Validation: Employ ¹H/¹³C NMR (DMSO-d₆) to verify acetamide proton signals (δ 2.0–2.1 ppm) and thiadiazole C-S bonds (δ 165–170 ppm). Confirm molecular ions via ESI-MS (e.g., [M+H]⁺ peaks) .
  • Elemental Analysis: Ensure C, H, N, S content matches theoretical values within ±0.4% error .

Advanced: How can computational chemistry predict reactivity of intermediates during synthesis?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and activation energies for azide substitution or urea coupling steps. Compare with experimental yields to validate computational models .
  • Solvent Effects: Simulate solvent interactions (toluene vs. DMF) via COSMO-RS to predict solubility and reaction rates. Adjust experimental conditions based on polarity and dielectric constant predictions .
  • Machine Learning: Train models on datasets of thiadiazole reaction outcomes (e.g., temperature, solvent, catalyst) to optimize conditions for novel derivatives .

Advanced: What strategies address solubility challenges during in vitro biological testing?

Methodological Answer:

  • Co-solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS or cell media. Validate stability via HPLC over 24 hours .
  • Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or thiadiazole moieties to enhance aqueous solubility. Assess hydrolysis rates in physiological buffers .
  • Nanoformulation: Encapsulate the compound in PLGA nanoparticles (oil-in-water emulsion) to improve bioavailability. Characterize particle size (DLS) and drug loading (UV-Vis) .

Advanced: How can structural modifications enhance biological activity against resistant pathogens?

Methodological Answer:

  • SAR Studies: Synthesize derivatives with varied substituents on the cyclohexylureido group (e.g., aryl, alkyl) and test against Staphylococcus aureus (MIC assays). Correlate logP values with antibacterial potency .
  • Thiadiazole Optimization: Replace the 1,3,4-thiadiazole core with 1,2,4-triazole or oxadiazole rings to assess impact on target binding (e.g., dihydrofolate reductase inhibition) .
  • Bioisosteric Replacement: Substitute the acetamide group with sulfonamide or carbamate to modulate pharmacokinetics. Evaluate metabolic stability in liver microsomes .

Advanced: How to analyze degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC-PDA (C18 column, acetonitrile:water gradient) .
  • Mass Spectral Identification: Use LC-ESI-QTOF to fragment degradation products (e.g., hydrolyzed acetamide or oxidized thiadiazole). Match fragments with in silico predictions (e.g., Mass Frontier) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use CLSI guidelines for MIC assays. Include control strains (e.g., S. aureus ATCC 25923) and normalize inoculum density (0.5 McFarland) .
  • Metabolite Profiling: Compare intracellular concentrations (LC-MS/MS) in different cell lines to rule out efflux pump or metabolic clearance variations .
  • Target Engagement Studies: Perform SPR or ITC to measure binding affinity to purported targets (e.g., bacterial enzymes). Correlate with cellular activity .

Advanced: Best practices for designing SAR studies for derivatives?

Methodological Answer:

  • Scaffold Diversification: Synthesize 10–20 derivatives with modifications at the acetamide (e.g., halogenation), thiadiazole (e.g., methyl groups), or urea (e.g., aryl substitutions) positions .
  • High-Throughput Screening: Use 96-well plate assays to screen derivatives for antibacterial/antifungal activity. Apply Z’-factor validation to ensure assay robustness .
  • QSAR Modeling: Calculate molecular descriptors (e.g., logP, polar surface area) and build regression models (e.g., partial least squares) to predict activity trends .

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